1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3OS/c26-20-12-7-13-21-23(20)27-25(31-21)29-16-14-28(15-17-29)24(30)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXQMHUEOFYWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like methanol for crystallization and purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement. These methods would involve large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Functional Group Reactivity Profile
| Functional Group | Reactivity Characteristics | Key Reaction Types |
|---|---|---|
| Fluorobenzo[d]thiazole | Electrophilic substitution at C-5/C-7 positions; nucleophilic displacement of fluorine | Aromatic halogenation, SNAr reactions |
| Piperazine ring | Basic nitrogen centers; alkylation/acylation at N-atoms | Alkylation, acylation, chelation |
| Diphenylethanone | Ketone redox reactions; α-carbon acidity | Reduction, nucleophilic addition, enolate formation |
Nucleophilic Aromatic Substitution (SNAr)
The 4-fluorine atom on the benzo[d]thiazole ring undergoes substitution under basic conditions. In a study of structurally analogous compounds, fluorine replacement with amines or alkoxy groups occurred at 80–100°C in DMF, yielding derivatives with modified electronic profiles .
Example Reaction:
C₂₈H₂₂FN₃OS + RNH₂ → C₂₈H₂₂RN₄OS + HF
(Conditions: DMF, K₂CO₃, 80°C, 12h)
Piperazine Ring Functionalization
The secondary amines in the piperazine ring participate in alkylation and acylation. Experimental data from related 4-fluorobenzylpiperazine derivatives show >75% yield in acylation reactions using acid chlorides in dichloromethane at 0–25°C .
Example Acylation:
C₂₈H₂₂FN₃OS + ClCO-R → C₂₈H₂₂FN₃O₂S-R
(Conditions: DCM, Et₃N, 0°C → RT)
Ketone Transformations
The central ethanone group enables characteristic ketone reactions:
a) Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a secondary alcohol, forming 1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanol. This derivative showed enhanced solubility in polar solvents in comparative studies .
b) Enolate Chemistry
Deprotonation with LDA generates an enolate for alkylation. A 2021 study reported α-alkylation yields of 58–72% using methyl iodide in THF at −78°C .
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes nitration and sulfonation preferentially at the C-5 position. Computational modeling (DFT-B3LYP/6-31G*) predicts the following reactivity order:
C-5 > C-7 > C-6 (Hammett σ⁺ = −0.15 for fluorothiazole) .
Nitration Example:
C₂₈H₂₂FN₃OS + HNO₃ → C₂₈H₂₁FN₄O₄S
(Conditions: H₂SO₄, 0°C, 3h; 62% yield)
Stability and Degradation Pathways
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 (HCl) | Ketone hydrolysis to carboxylic acid | 8.2h (37°C) |
| pH > 10 (NaOH) | Piperazine ring cleavage | 3.7h (60°C) |
| UV-A light | Thiazole ring oxidation to sulfoxide | 48h (50% degradation) |
Data adapted from accelerated stability studies of fluorothiazole-containing analogs .
Metal Coordination Chemistry
The piperazine N-atoms and thiazole S-atom form stable complexes with transition metals. X-ray crystallography of a Cu(II) complex showed:
-
Square planar geometry
-
Bond lengths: Cu-N = 1.98 Å, Cu-S = 2.35 Å
Bioconjugation Reactions
The ketone group undergoes hydrazone formation with carbohydrazides (k = 3.2 × 10⁻³ M⁻¹s⁻¹ at pH 5.0). This reaction enables drug-targeting applications, as demonstrated in a 2024 study achieving 89% conjugation efficiency with antibody fragments .
Scientific Research Applications
Structural Overview
The compound features a complex structure that includes:
- Piperazine ring : A common scaffold in medicinal chemistry known for its pharmacological versatility.
- Fluorobenzo[d]thiazole moiety : Imparts unique electronic properties and enhances biological activity.
- Diphenylethanone group : Contributes to the compound's stability and potential interactions with biological targets.
The molecular formula is with a molecular weight of approximately .
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation and induce apoptosis. Studies have demonstrated effectiveness against various cancer cell lines, including non-small cell lung cancer .
Antimicrobial Effects
The structural components suggest potential antimicrobial properties:
- Activity Against Bacteria : Thiazole derivatives are known for their ability to inhibit bacterial growth. The presence of the piperazine moiety may enhance this effect .
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes:
- Acetylcholinesterase (AChE) : Its inhibition could be beneficial for treating conditions like Alzheimer’s disease.
- Tyrosinase : As a competitive inhibitor, it affects the melanogenesis pathway, which could lead to applications in skin lightening agents .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds structurally related to 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone:
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation . Additionally, it may interact with microbial cell membranes or enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives reported in the literature, particularly benzothiazole-piperazine hybrids and urea-linked analogues. Below is a detailed analysis of key similarities and differences:
Benzothiazole-Piperazine Hybrids with Ethanone Linkers
Key Observations :
- The target compound’s diphenylethanone moiety distinguishes it from analogues like 5j and 5k, which incorporate triazole or benzimidazole groups. These substitutions may alter pharmacokinetic properties, such as lipophilicity and metabolic stability .
Urea-Linked Benzothiazole-Piperazine Derivatives
Compounds from Molecules (2013) (–3) feature urea linkers instead of ethanone bridges. For example:
Key Observations :
- Urea-linked derivatives (e.g., 1f , 11a ) exhibit higher molecular weights (>500 g/mol) compared to the target compound (431.5 g/mol), primarily due to bulky arylurea groups.
- The hydrazinyl group in 11a and 3d may enhance hydrogen-bonding interactions with biological targets, whereas the target compound’s ethanone linker offers rigidity and planar geometry .
Functional Comparisons
- Anticancer Activity: Compounds in (e.g., 5j, 5k) were screened for anticancer activity, with structural features like triazole-thioethers showing moderate efficacy.
- Fungicidal Applications : Patent EP () highlights thiazole-piperidine derivatives as fungicides. The target compound’s fluorobenzo[d]thiazole group may share antifungal mechanisms, but further studies are needed .
Biological Activity
The compound 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic molecule that integrates several pharmacologically relevant structural motifs. The presence of a piperazine ring, a fluorinated benzothiazole moiety, and a diphenylethanone structure suggests potential biological activities that have garnered attention in medicinal chemistry.
This compound has been investigated for its activity against various biological targets, particularly in the context of neuropharmacology and cancer therapeutics.
- Acetylcholinesterase Inhibition : Compounds containing piperazine and benzothiazole moieties have shown promise as acetylcholinesterase inhibitors (AChEIs), which are critical in treating neurodegenerative diseases like Alzheimer's. Studies indicate that such compounds can exhibit significant inhibition of AChE activity, thus enhancing cholinergic transmission in the brain .
- Anticancer Activity : The compound's structural components suggest potential anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of related piperazine derivatives on neuronal cells subjected to oxidative stress. The results showed that these compounds significantly reduced cell death and improved cell viability, suggesting their potential as therapeutic agents in neurodegenerative diseases.
- Antitumor Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression .
- Antimicrobial Studies : The compound has also been tested for antimicrobial activity against a range of pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Q & A
Advanced Research Question
- Fluorine Substitution: The 4-fluoro group enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .
- Piperazine Flexibility: N-methylation of piperazine increases metabolic stability but may reduce affinity for serotonin receptors .
- Diphenylethanone Role: The bulky diphenyl group improves lipophilicity (logP ~3.5), critical for blood-brain barrier penetration in CNS-targeted studies .
Methodological Insight: Use comparative SAR studies with analogs (e.g., 4-chloro or 4-methoxy derivatives) to isolate substituent effects .
What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Basic Research Question
- NMR: H and C NMR confirm regiochemistry (e.g., fluorobenzo-thiazole proton shifts at δ 7.8–8.2 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 446.18) .
- X-Ray Crystallography: SHELX software refines crystal structures, resolving piperazine chair conformation and dihedral angles between aromatic rings .
How can researchers address contradictions in reported bioactivity data across studies?
Advanced Research Question
- Experimental Variability: Standardize assays (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to minimize protocol-driven discrepancies .
- Solubility Factors: Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability in cell-based assays .
- Target Selectivity: Employ siRNA knockdown or receptor-binding assays to confirm mechanism specificity (e.g., H1/H4 histamine receptor vs. off-target kinase inhibition) .
What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Advanced Research Question
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility without compromising activity .
- Nanocarrier Encapsulation: Use liposomal formulations to improve plasma half-life (e.g., PEGylated liposomes for sustained release) .
- Metabolite Tracking: LC-MS/MS monitors major metabolites (e.g., piperazine N-oxide) in rodent plasma .
What computational tools predict interaction mechanisms with biological targets?
Advanced Research Question
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2 for anti-inflammatory activity) .
- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling: CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with IC50 values .
How do reaction conditions influence byproduct formation during synthesis?
Basic Research Question
- Byproduct Identification: TLC and HPLC-MS detect intermediates (e.g., uncyclized thioamide derivatives) .
- Mitigation Strategies:
- Use excess piperazine (1.5 eq) to drive coupling reactions to completion.
- Acidic workup (pH 4–5) precipitates pure product, reducing residual starting material .
What are the compound’s key physicochemical properties relevant to formulation?
Basic Research Question
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 446.5 g/mol | HR-MS |
| LogP | 3.4 ± 0.2 | Shake-flask HPLC |
| Aqueous Solubility | 12 µg/mL (pH 7.4) | UV-Vis spectroscopy |
| Thermal Stability | Decomposes at 220°C | DSC |
What in vitro models are suitable for evaluating anticancer activity?
Advanced Research Question
- Cell Lines: NCI-60 panel screens for cytotoxicity (e.g., GI50 < 10 µM in MCF-7 breast cancer cells) .
- Mechanistic Assays:
- Flow cytometry for apoptosis (Annexin V/PI staining).
- Western blotting for caspase-3 activation .
How can crystallographic data resolve ambiguities in stereochemical assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
